2-(4-Nitro-phenyl)-piperazine dihydrochloride
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Overview
Description
2-(4-Nitro-phenyl)-piperazine dihydrochloride is an organic compound that belongs to the class of piperazines. It is characterized by the presence of a piperazine ring substituted with a 4-nitrophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-phenyl)-piperazine dihydrochloride typically involves the reaction of 4-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-phenyl)-piperazine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2-(4-Amino-phenyl)-piperazine dihydrochloride.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Nitro-phenyl)-piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-phenyl)-piperazine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets such as enzymes and receptors. The piperazine ring provides a scaffold that can be modified to enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-phenyl)-piperazine dihydrochloride: Formed by the reduction of the nitro group.
1-(4-Nitro-phenyl)-piperazine: A similar compound with a different substitution pattern on the piperazine ring.
Uniqueness
2-(4-Nitro-phenyl)-piperazine dihydrochloride is unique due to the presence of both a nitro group and a piperazine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c14-13(15)9-3-1-8(2-4-9)10-7-11-5-6-12-10;;/h1-4,10-12H,5-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGNJMUXIRKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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